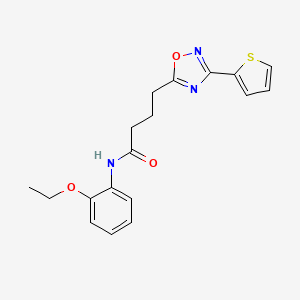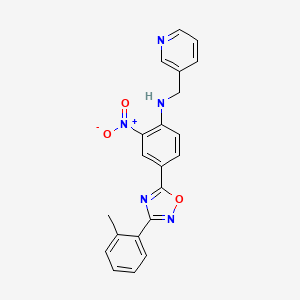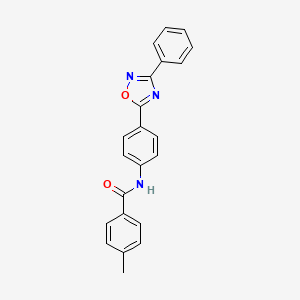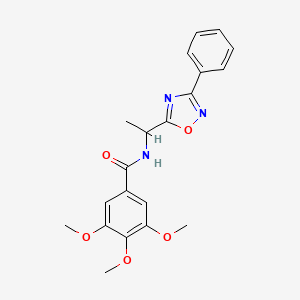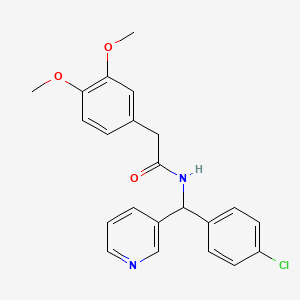
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CPMA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CPMA is a member of the phenylacetamide class of compounds and has been studied for its ability to modulate certain biochemical pathways.
Mechanism of Action
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its ability to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro. The limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. Another area of research is the investigation of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide's potential use in the treatment of various inflammatory conditions and cancers. Further studies are needed to fully understand the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide and its effects on various biochemical pathways. Additionally, the development of more soluble forms of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide could lead to its use in a wider range of lab experiments.
Synthesis Methods
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting product with 3,4-dimethoxybenzaldehyde and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied in scientific research for its potential therapeutic applications. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-19-10-5-15(12-20(19)28-2)13-21(26)25-22(17-4-3-11-24-14-17)16-6-8-18(23)9-7-16/h3-12,14,22H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMRALLOXLGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
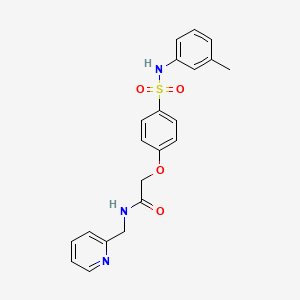

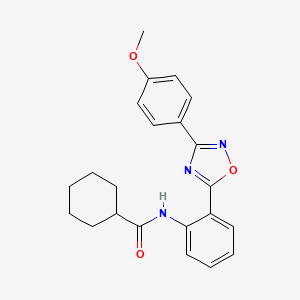
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

